4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a carboxylic acid functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often include the use of a strong base and a suitable solvent, such as tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. The presence of trifluoromethyl groups can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory or modulatory effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- Polybenzimidazole derivatives containing trifluoromethyl groups
Comparison: Compared to similar compounds, 4’,6-Bis(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement can lead to distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C15H8F6O2 |
---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)9-6-4-8(5-7-9)12-10(13(22)23)2-1-3-11(12)15(19,20)21/h1-7H,(H,22,23) |
InChI Key |
RJUPUPSRDGMHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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